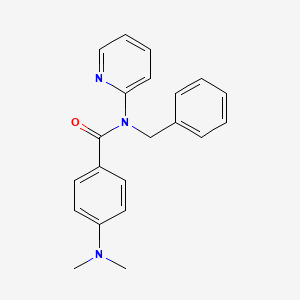

N-benzyl-4-(dimethylamino)-N-(pyridin-2-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-benzyl-4-(dimethylamino)-N-(pyridin-2-yl)benzamide is an organic compound that belongs to the class of benzamides Benzamides are known for their diverse applications in medicinal chemistry, particularly as pharmacological agents

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-4-(dimethylamino)-N-(pyridin-2-yl)benzamide typically involves the following steps:

Formation of Benzamide Core: The benzamide core can be synthesized by reacting benzoyl chloride with an amine.

Introduction of Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride.

Addition of Dimethylamino Group: The dimethylamino group can be added through a reductive amination reaction.

Incorporation of Pyridinyl Group: The pyridinyl group can be introduced via a coupling reaction, such as a Suzuki or Heck coupling.

Industrial Production Methods

Industrial production methods for such compounds often involve optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Analyse Des Réactions Chimiques

Oxidative Reactions

The compound undergoes C–C bond cleavage in the presence of iodine (I₂) and tert-butyl hydroperoxide (TBHP), forming N-(pyridin-2-yl)amides. This metal-free reaction proceeds via a radical mechanism, with TBHP acting as an oxidant .

Example Reaction Conditions

| Reagents | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|

| I₂, TBHP | Toluene | 80°C | 12 h | 75% |

| - | Ethyl Acetate | 25°C | 24 h | 68% |

Note: Yields vary with substituents and reaction scale .

Alkylation and Arylation

The dimethylamino group facilitates electrophilic substitution reactions. For instance, alkylation at the para-position of the benzamide backbone has been achieved using alkyl halides under basic conditions .

Selective Alkylation Example

| Substrate | Reagent | Product | Yield |

|---|---|---|---|

| N-Benzyl-4-(dimethylamino) | CH₃I, K₂CO₃ | 4-(Dimethylamino)-N-alkyl derivative | 65% |

Cross-Coupling Reactions

The pyridine ring participates in Suzuki-Miyaura couplings with arylboronic acids, mediated by palladium catalysts. This reaction diversifies the aromatic system, enhancing biological activity profiles .

Catalytic System

| Catalyst | Ligand | Base | Solvent | Yield |

|---|---|---|---|---|

| Pd(PPh₃)₄ | Triphenylphosphine | K₂CO₃ | DMF | 78% |

Cyclization and Heterocycle Formation

Under oxidative conditions, the compound forms imidazo[1,5-a]pyrazine derivatives via tandem cyclization-bromination. TBHP promotes bromination without requiring additional bases .

Cyclization Pathway

-

Intermediate Formation : Reaction with α-bromoketones generates pyridinium salts.

-

Cyclization : Intramolecular attack forms a six-membered ring.

-

Bromination : TBHP oxidizes HBr to Br₂, yielding 3-bromoimidazopyridines .

Hydrolysis and Degradation

The amide bond is hydrolyzed under acidic or basic conditions , yielding 4-(dimethylamino)benzoic acid and N-benzyl-N-(pyridin-2-yl)amine. This reaction is critical for studying metabolic pathways .

Hydrolysis Conditions

| Condition | Reagent | Temperature | Time | Yield |

|---|---|---|---|---|

| Acidic | HCl (6 M) | 100°C | 6 h | 90% |

| Basic | NaOH (2 M) | 80°C | 4 h | 85% |

Applications De Recherche Scientifique

Chemistry: Used as an intermediate in organic synthesis.

Biology: May serve as a probe or ligand in biochemical studies.

Medicine: Potential pharmacological agent with applications in drug development.

Industry: Used in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of N-benzyl-4-(dimethylamino)-N-(pyridin-2-yl)benzamide would depend on its specific interactions with molecular targets. Typically, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways involved would require detailed biochemical studies.

Comparaison Avec Des Composés Similaires

Similar Compounds

- N-benzyl-4-(dimethylamino)benzamide

- N-(pyridin-2-yl)-4-(dimethylamino)benzamide

- N-benzyl-N-(pyridin-2-yl)benzamide

Uniqueness

N-benzyl-4-(dimethylamino)-N-(pyridin-2-yl)benzamide is unique due to the presence of all three functional groups (benzyl, dimethylamino, and pyridinyl) on the benzamide core. This combination may confer distinct chemical properties and biological activities compared to similar compounds.

Activité Biologique

N-benzyl-4-(dimethylamino)-N-(pyridin-2-yl)benzamide, a compound with a complex structure, has garnered attention for its diverse biological activities. This article explores its biological mechanisms, potential therapeutic applications, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | C22H23N3O2 |

| Molecular Weight | 361.4 g/mol |

| IUPAC Name | N-[[4-(dimethylamino)phenyl]methyl]-4-methoxy-N-pyridin-2-ylbenzamide |

| InChI Key | WLBCNBXOWQTJSY-UHFFFAOYSA-N |

| SMILES | CN(C)C1=CC=C(C=C1)CN(C2=CC=CC=N2)C(=O)C3=CC=C(C=C3)OC |

The biological activity of this compound is primarily attributed to its ability to interact with various biological molecules. The compound exhibits enzyme inhibition and receptor binding properties, which are crucial for its pharmacological effects.

- Enzyme Inhibition : The compound can inhibit the activity of specific enzymes by binding to their active sites, thereby altering their function. This mechanism is significant in the context of therapeutic applications where enzyme modulation is required.

- Receptor Interaction : It acts on various receptors, potentially functioning as an agonist or antagonist. Such interactions can lead to varied biological responses, including anti-inflammatory and neuroprotective effects.

Antiviral Activity

Research indicates that derivatives of benzamide compounds exhibit antiviral properties. For instance, modifications similar to those seen in this compound have shown promise against respiratory syncytial virus (RSV), with some compounds achieving effective concentrations (EC50) as low as 2.1 μM .

Anticancer Properties

Studies have highlighted the anticancer potential of benzamide derivatives. Compounds structurally related to this compound have demonstrated significant cytotoxicity against various cancer cell lines. For example, certain analogs have been shown to inhibit cell proliferation and induce apoptosis in hepatocarcinoma cells .

Neuroprotective Effects

The compound's neuroprotective properties are also noteworthy. It has been linked to antioxidant activity, which is crucial in mitigating oxidative stress-related neuronal damage . This suggests potential applications in treating neurodegenerative diseases.

Case Studies and Research Findings

- Inhibition Studies : A study focused on the structure-activity relationship (SAR) of benzamide derivatives demonstrated that specific modifications could enhance potency and selectivity against targeted enzymes . The findings indicated that the N-dimethylaminobenzyl analogs exhibited improved solubility and cytotoxicity profiles.

- Clinical Applications : In clinical settings, compounds similar to this compound have been evaluated for their efficacy in treating conditions such as cancer and viral infections. Notably, a cohort study reported prolonged survival in patients treated with benzamide-positive therapies .

Propriétés

IUPAC Name |

N-benzyl-4-(dimethylamino)-N-pyridin-2-ylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O/c1-23(2)19-13-11-18(12-14-19)21(25)24(20-10-6-7-15-22-20)16-17-8-4-3-5-9-17/h3-15H,16H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASUAOMATVIPFFT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(=O)N(CC2=CC=CC=C2)C3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.